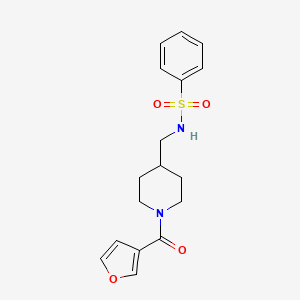

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c20-17(15-8-11-23-13-15)19-9-6-14(7-10-19)12-18-24(21,22)16-4-2-1-3-5-16/h1-5,8,11,13-14,18H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHYFWOHUXDFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.

Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to attach the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide exhibits promising antimicrobial activity. Its mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by targeting pathways involved in cell proliferation and survival. This is particularly relevant in the context of developing novel chemotherapeutic agents.

Synthesis and Reactions

The synthesis of this compound typically involves several steps:

- Starting Materials : Common reagents include dichloromethane and tetrahydrofuran as solvents, with triethylamine as a catalyst.

- Reactions : The synthesis may involve oxidation and reduction reactions facilitated by potassium permanganate and lithium aluminum hydride, respectively.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains piperidine and furan groups | Potential antimicrobial and anticancer activity |

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | Incorporates a dioxine ring | May exhibit different pharmacokinetics |

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide | Isoxazole ring instead of sulfonamide | Unique interactions due to nitrogen in the ring |

Case Studies and Research Findings

Multiple studies have explored the biological activities of this compound:

- Antimicrobial Study : A study demonstrated its effectiveness against various bacterial strains, showing significant inhibition compared to standard antibiotics.

- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

- Mechanistic Insights : Research focusing on its interaction with molecular targets revealed that it may inhibit key enzymes involved in metabolic pathways related to cancer progression.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the furan and benzenesulfonamide groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzenesulfonamide-piperidine scaffold is common among analogs, but substituents and additional rings significantly influence properties:

Key Observations :

- Heterocyclic Variations : Replacement of benzene with pyridine () introduces a nitrogen atom, altering electronic properties and solubility. Piperazine analogs () offer additional hydrogen-bonding sites compared to piperidine.

- Substituent Effects : Halogens (e.g., 3-chloro in ) enhance lipophilicity, while groups like dihydrobenzofuran () improve metabolic stability over furan. The triazole in AB668 () introduces dipole interactions absent in the target compound.

Key Observations :

Spectral Characterization

All compounds were validated via ¹H/¹³C NMR and mass spectrometry. Unique features include:

- 19F NMR : Used for fluorine-containing analogs (e.g., , Compound 16) .

- IR Spectroscopy : highlights carbonyl (C=O, 1640 cm⁻¹) and sulfonamide (SO₂, 1314 cm⁻¹) stretches .

- UPLC/MS : confirms >95% purity for analogs, a benchmark for pharmacological evaluation .

Discussion of Structural and Functional Implications

- Electron-Withdrawing Groups : Halogens (Cl, F) in analogs enhance binding to hydrophobic pockets but may reduce solubility. The target compound’s furan-3-carbonyl provides moderate electron-withdrawing effects without halogens.

- Heteroaromatic Rings : Dihydrobenzofuran () offers greater oxidative stability than furan, which is prone to ring-opening.

- Biological Relevance : While the target compound’s bioactivity is unspecified, analogs with similar cores show herbicidal (), anticancer (), and antimicrobial () activities, suggesting versatility depending on substituents.

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine moiety linked to a furan carbonyl group and a benzenesulfonamide structure. Its molecular formula is , indicating a diverse range of functional groups that contribute to its biological properties. The presence of the sulfonamide group is particularly noteworthy, as it often plays a crucial role in the pharmacological activity of similar compounds.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Derivative : The piperidine ring is synthesized through standard methods involving the reaction of appropriate carbonyl compounds with amines.

- Coupling with Furan : The furan carbonyl group is introduced via acylation reactions.

- Sulfonamide Formation : The final step involves the reaction with benzenesulfonyl chloride to yield the desired sulfonamide derivative.

Common solvents like dichloromethane or tetrahydrofuran are used, along with catalysts such as triethylamine to facilitate these reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Preliminary studies demonstrate its ability to induce apoptosis in cancer cell lines, potentially through the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, molecular docking studies suggest that it may interact with targets associated with cancer progression, enhancing its therapeutic profile .

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation : It could modulate receptors implicated in inflammation or cancer progression, leading to reduced cell proliferation and increased apoptosis rates.

These interactions are supported by computational modeling and experimental validation, indicating a promising avenue for further development in drug design .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various strains of Staphylococcus aureus demonstrated that this compound significantly inhibited bacterial growth at low concentrations (MIC values ranging from 0.5 to 2 µg/mL) .

- Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours . Further investigations revealed that it induced apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-(furan-3-carbonyl)-piperidin-4-yl)benzene-sulfonamide | Similar backbone | Different biological activity profile |

| N-(furan-2-carbonyl)-piperidine sulfonamide | Contains different furan substitution | Enhanced lipophilicity |

| N-(piperidin-4-yl)-benzene sulfonamide | Lacks furan group | Potentially lower antimicrobial activity |

This table illustrates how variations in structural components can influence the biological efficacy and pharmacological profiles of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide?

- Methodology : A general synthesis involves coupling a primary amine (e.g., 1-(furan-3-carbonyl)piperidin-4-ylmethanamine) with benzenesulfonyl chloride in the presence of a base like K₂CO₃. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0°C to room temperature, followed by purification via flash chromatography. Yields for analogous sulfonamide derivatives range from 67–83% .

- Characterization : Structural confirmation requires ¹H/¹³C NMR for backbone verification and UPLC/MS for purity assessment (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of key groups (e.g., furan carbonyl at ~160–170 ppm in ¹³C NMR, piperidine methylene protons at ~2.5–3.5 ppm in ¹H NMR).

- Mass Spectrometry : Use UPLC/MS with electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity thresholds >95% .

Q. What safety precautions are advised for handling this compound in laboratory settings?

- Guidelines :

- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood due to potential respiratory irritants (e.g., sulfonyl chlorides).

- Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity or pharmacokinetic properties?

- Strategy :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzenesulfonamide ring to improve receptor binding affinity, as seen in dual α2A/5-HT7 receptor antagonists .

- Solubility Optimization : Replace the furan-3-carbonyl group with polar moieties (e.g., pyridinyl or methoxy groups) to increase aqueous solubility while retaining activity .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs, enzymes) based on hydrogen bonding (e.g., piperidine N-H with Asp113 in α2A receptors) and hydrophobic contacts .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability and conformational dynamics .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Study : If inconsistent IC₅₀ values are reported for similar sulfonamides:

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell lines).

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and radioligand binding assays .

- Structural Analysis : Compare X-ray crystallography or cryo-EM data to identify conformational differences in target binding .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Critical Factors :

- Reaction Scale : Transition from batch to flow chemistry to improve yield reproducibility (e.g., continuous flow reactors for coupling steps) .

- Purification : Replace flash chromatography with preparative HPLC for >100 mg batches.

- Degradation Pathways : Monitor stability under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., furan ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.